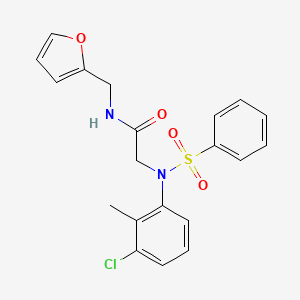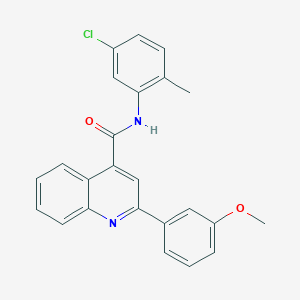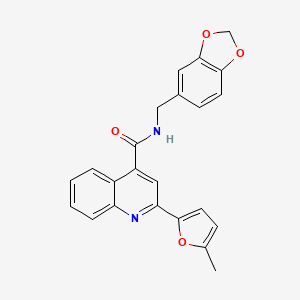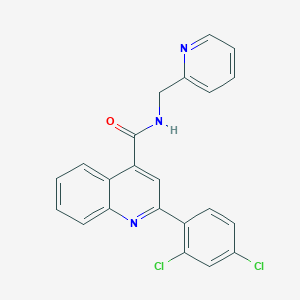
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)
Übersicht
Beschreibung
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide), also known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a selective progesterone receptor modulator (SPRM) that has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, endometriosis, and uterine fibroids.
Wirkmechanismus
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) works by selectively modulating the activity of the progesterone receptor, which is a key regulator of various cellular processes, including cell growth and differentiation. By selectively targeting the progesterone receptor, N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) is able to inhibit the growth and proliferation of cancer cells, while also reducing the symptoms associated with endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, reduce the symptoms associated with endometriosis and uterine fibroids, and modulate the activity of various cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) in lab experiments is its high selectivity for the progesterone receptor, which allows for precise modulation of cellular processes. However, one of the main limitations of using N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide), including the development of new therapeutic applications for the treatment of various diseases, the optimization of synthesis methods to improve yield and purity, and the exploration of new chemical derivatives with improved properties and selectivity. Additionally, further research is needed to better understand the mechanisms underlying the biological effects of N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide), and to identify potential side effects and safety concerns associated with its use.
Wissenschaftliche Forschungsanwendungen
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) as a potential therapeutic agent for the treatment of various cancers, including breast, ovarian, and endometrial cancer. In addition, N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) has been shown to have potential applications in the treatment of endometriosis, uterine fibroids, and other gynecological disorders.
Eigenschaften
IUPAC Name |
N-[4-[(3,5-dimethoxybenzoyl)amino]cyclohexyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-29-19-9-15(10-20(13-19)30-2)23(27)25-17-5-7-18(8-6-17)26-24(28)16-11-21(31-3)14-22(12-16)32-4/h9-14,17-18H,5-8H2,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRRSWNXQHHHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,4-Cyclohexanediylbis(3,5-dimethoxybenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3435345.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B3435350.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3435354.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3435356.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B3435360.png)

![3-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3435372.png)
![ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B3435377.png)
![3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B3435385.png)

![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3435397.png)


![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3435418.png)